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Compound of Interest
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Cat. No.: B607826 Get Quote

Introduction

GSK3186899 (also known as DDD853651 and DNDI-6899) is a preclinical drug candidate

under investigation for the treatment of visceral leishmaniasis (VL), a severe parasitic disease

caused by Leishmania donovani. This technical guide provides a comprehensive overview of

the preclinical development of GSK3186899, summarizing key data from in vitro and in vivo

studies, detailing experimental methodologies, and visualizing important biological pathways

and workflows. The development of this compound has been a collaborative effort, notably

involving GlaxoSmithKline (GSK) and the Drug Discovery Unit at the University of Dundee.[1]

Mechanism of Action
GSK3186899 exerts its anti-leishmanial effect through the inhibition of a parasite-specific

kinase.[2] Target deconvolution studies have identified the principal target as the cell division

cycle-2-related kinase 12 (CRK12) of Leishmania donovani.[2][3] CRK12 is essential for the

parasite's survival and proliferation.[3][4] Inhibition of CRK12 by GSK3186899 leads to cell

cycle arrest in the G1 and G2/M phases, ultimately resulting in parasite death.[4]
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Figure 1: Mechanism of action of GSK3186899.

Data Presentation
The following tables summarize the key quantitative data from the preclinical evaluation of

GSK3186899.

Table 1: In Vitro Activity of GSK3186899
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Assay Type
Cell
Line/Organism

Parameter Value Reference

Intramacrophage

Assay

L. donovani in

THP-1 cells
EC50 1.4 µM [5]

Cytotoxicity THP-1 cells EC50 >50 µM [5]

Table 2: In Vivo Efficacy of GSK3186899 in a Mouse
Model of Visceral Leishmaniasis

Dosing Regimen Duration
Parasite Load
Suppression (%)

Reference

25 mg/kg, b.i.d. 10 days 99

50 mg/kg, b.i.d. 5 days 85 [6]

Table 3: Pharmacokinetic Parameters of an Analog of
GSK3186899 (Compound 15) in Mice

Parameter Value

Oral Bioavailability (Fpo) 44%

Coefficient of Variation (%CV) in Exposure 79%

Table 4: In Vitro Safety and Toxicology Profile of
GSK3186899
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Assay Result Reference

Cytochrome P450 (CYP3A4)

Inhibition
No significant inhibition [5]

Ames Test Standard protocol used [6]

Mouse Lymphoma Assay

(MLA)
Standard protocol used [6]

hERG Inhibition Standard protocol used [6]

7-Day Rat Toxicology
Tolerated at 100, 300, and

1000 mg/kg
[6]

Experimental Protocols
In Vitro Intramacrophage Assay
This assay assesses the efficacy of compounds against the intracellular amastigote stage of L.

donovani within a human macrophage cell line.
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Cell Preparation

Infection

Compound Treatment

Analysis

1. Culture THP-1 human
monocytic leukemia cells

2. Differentiate THP-1 cells into
macrophages using PMA

4. Infect differentiated THP-1
macrophages with L. donovani

promastigotes (10:1 parasite to cell ratio)

3. Culture L. donovani
promastigotes

5. Add GSK3186899 at
varying concentrations

6. Incubate for 48 hours

7. Lyse the macrophages

8. Rescue and transform
amastigotes to promastigotes

9. Quantify parasite viability
(e.g., using a fluorometric assay)

10. Calculate EC50 value
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Figure 2: Workflow for the in vitro intramacrophage assay.
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Methodology:

Cell Culture: THP-1 human monocytic leukemia cells are cultured in RPMI-1640 medium

supplemented with 10% fetal bovine serum (FBS) at 37°C in a 5% CO2 incubator.[7]

Differentiation: THP-1 cells are differentiated into adherent macrophages by treatment with

phorbol 12-myristate 13-acetate (PMA).[7][8]

Parasite Culture:Leishmania donovani promastigotes are cultured in appropriate media to

the stationary phase.[8]

Infection: Differentiated THP-1 cells are infected with stationary phase L. donovani

promastigotes at a multiplicity of infection (MOI) of 10:1 (parasites to macrophages) and

incubated to allow for parasite invasion and transformation into amastigotes.[7][8]

Compound Addition: GSK3186899 is added to the infected cell cultures at various

concentrations.

Incubation: The treated, infected cells are incubated for 48 hours at 37°C.[7]

Analysis: The number of viable intracellular amastigotes is determined. This can be achieved

through various methods, including microscopic counting after Giemsa staining or a parasite

rescue and transformation assay where macrophages are lysed, and the released

amastigotes are allowed to transform back into promastigotes, with their subsequent growth

quantified.[2][7]

EC50 Determination: The half-maximal effective concentration (EC50) is calculated from the

dose-response curve.

In Vivo Mouse Model of Visceral Leishmaniasis
This model is used to evaluate the in vivo efficacy of anti-leishmanial compounds.
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1. Infect female BALB/c mice
intravenously with L. donovani amastigotes

2. Allow infection to establish
for 7 days

3. Administer GSK3186899 orally
(e.g., 25 mg/kg, b.i.d.)

4. Treat for a specified duration
(e.g., 5 or 10 days)

5. Euthanize mice post-treatment

6. Prepare liver smears and
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8. Calculate Leishman-Donovan Units (LDU)
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parasite suppression vs. vehicle control
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Figure 3: Workflow for the in vivo mouse efficacy model.
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Methodology:

Animal Model: Female BALB/c mice are commonly used for this model.[6]

Infection: Mice are infected intravenously with L. donovani amastigotes. The infection is

allowed to establish for 7 days.[6]

Treatment: GSK3186899 is administered orally (p.o.) via gavage. A typical dosing regimen is

25 mg/kg twice daily (b.i.d.) for 10 days.[6] A vehicle control group is included in the study.

Efficacy Evaluation: At the end of the treatment period, mice are euthanized. The livers are

excised and weighed.

Parasite Burden Determination: Liver smears are prepared and stained with Giemsa. The

number of amastigotes per 500 liver cells is counted under a microscope.

Calculation of Leishman-Donovan Units (LDU): The parasite burden is expressed in

Leishman-Donovan Units (LDU), calculated as: LDU = (number of amastigotes / 500

nucleated cells) x liver weight (in grams).[6]

Percentage Suppression: The percentage of parasite load suppression is calculated by

comparing the LDU of the treated group to the vehicle control group.[6]

Conclusion

The preclinical data for GSK3186899 demonstrate its potential as a novel oral therapeutic for

visceral leishmaniasis. Its potent in vitro and in vivo activity against Leishmania donovani,

coupled with a promising safety profile, has led to its nomination as a clinical candidate.[1] The

mechanism of action, through the inhibition of the parasite-specific kinase CRK12, represents a

novel approach to treating this neglected tropical disease. Further clinical development is

underway to establish its safety and efficacy in humans.[1]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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